molecular formula C5H10N2O4Pt B12872964 Platinum, [ethanedioato(2-)-O,O'](1,3-propanediamine-N,N')- CAS No. 71418-09-2

Platinum, [ethanedioato(2-)-O,O'](1,3-propanediamine-N,N')-

Katalognummer: B12872964
CAS-Nummer: 71418-09-2
Molekulargewicht: 357.23 g/mol
InChI-Schlüssel: JXDCDBQEQNUJPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Platinum, ethanedioato(2-)-O,O’- is a coordination complex of platinum. This compound is known for its unique structure, where platinum is coordinated with ethanedioato and 1,3-propanediamine ligands. It has a molecular formula of C5H10N2O4Pt and a molecular weight of 357.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, ethanedioato(2-)-O,O’- typically involves the reaction of platinum salts with ethanedioato and 1,3-propanediamine ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Platinum, ethanedioato(2-)-O,O’- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of new coordination complexes .

Wissenschaftliche Forschungsanwendungen

Platinum, ethanedioato(2-)-O,O’- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Platinum, ethanedioato(2-)-O,O’- involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Platinum, ethanedioato(2-)-O,O’- is unique due to its specific ligand coordination, which may impart different chemical and biological properties compared to other platinum complexes. Its ethanedioato and 1,3-propanediamine ligands provide a distinct structural framework that can influence its reactivity and interactions with target molecules .

Eigenschaften

CAS-Nummer

71418-09-2

Molekularformel

C5H10N2O4Pt

Molekulargewicht

357.23 g/mol

IUPAC-Name

3-azanidylpropylazanide;oxalic acid;platinum(2+)

InChI

InChI=1S/C3H8N2.C2H2O4.Pt/c4-2-1-3-5;3-1(4)2(5)6;/h4-5H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2

InChI-Schlüssel

JXDCDBQEQNUJPT-UHFFFAOYSA-N

Kanonische SMILES

C(C[NH-])C[NH-].C(=O)(C(=O)O)O.[Pt+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.